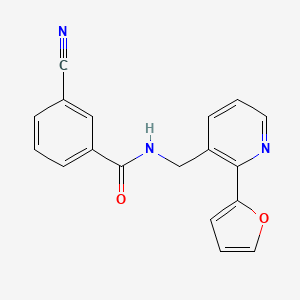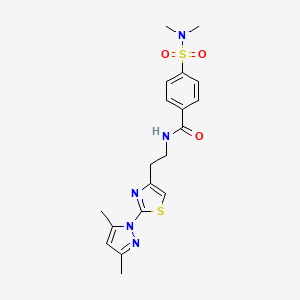![molecular formula C25H24N4O4S B2572154 N-(4-(4-phénylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 955758-33-5](/img/structure/B2572154.png)
N-(4-(4-phénylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C25H24N4O4S and its molecular weight is 476.55. The purity is usually 95%.
BenchChem offers high-quality N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antioxydante
Les dérivés du thiazole ont été trouvés pour agir comme des antioxydants . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages aux cellules causés par les radicaux libres, des molécules instables que l'organisme produit en réaction aux pressions environnementales et autres.
Activité analgésique et anti-inflammatoire
Les composés thiazoliques ont été rapportés pour présenter des activités analgésiques (soulagement de la douleur) et anti-inflammatoires . Cela les rend candidats potentiels pour le développement de nouveaux médicaments pour la gestion de la douleur et les affections liées à l'inflammation .
Activité antimicrobienne et antifongique
Les thiazoles ont été trouvés pour posséder des propriétés antimicrobiennes et antifongiques . Cela suggère leur utilisation potentielle dans le développement de nouveaux agents antimicrobiens et antifongiques.
Activité antivirale
Les dérivés du thiazole ont montré une activité antivirale . Par exemple, le Ritonavir, un médicament antirétroviral utilisé dans le traitement du VIH/SIDA, contient une partie thiazole .
Activité diurétique
Les composés thiazoliques ont été rapportés pour avoir des effets diurétiques . Les diurétiques aident l'organisme à éliminer l'excès de liquide, principalement l'eau et le sodium.
Activité anticonvulsivante
Les dérivés du thiazole ont été trouvés pour présenter une activité anticonvulsivante . Cela suggère leur utilisation potentielle dans le traitement de l'épilepsie et d'autres troubles convulsifs.
Activité neuroprotectrice
Les composés thiazoliques ont été rapportés pour avoir des effets neuroprotecteurs . Les agents neuroprotecteurs protègent le système nerveux contre les dommages et la dégénérescence.
Activité antitumorale ou cytotoxique
Les dérivés du thiazole ont été trouvés pour présenter une activité antitumorale ou cytotoxique . Cela suggère leur utilisation potentielle dans le développement de nouveaux médicaments anticancéreux.
Mécanisme D'action
Target of Action
Thiazole derivatives are known to interact with a wide range of biological targets. They have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The mode of action of thiazole derivatives can vary greatly depending on the specific compound and its target. For example, some thiazole derivatives have been found to inhibit the PARP-1 enzyme .
Result of Action
The molecular and cellular effects of a thiazole derivative’s action would depend on its target and mode of action. For example, inhibition of the PARP-1 enzyme could potentially lead to effects on DNA repair and cell death .
Analyse Biochimique
Biochemical Properties
N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes . Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses.
Cellular Effects
The effects of N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, apoptosis, and differentiation.
Molecular Mechanism
At the molecular level, N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its inhibition of PARP leads to reduced DNA repair activity, which can result in increased sensitivity of cancer cells to DNA-damaging agents . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and damage to vital organs. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing harmful side effects.
Metabolic Pathways
N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound may also affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, affecting its bioavailability and activity.
Subcellular Localization
N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide exhibits specific subcellular localization, which can influence its activity and function . Targeting signals and post-translational modifications may direct this compound to particular compartments or organelles, where it can exert its biochemical effects more effectively.
Propriétés
IUPAC Name |
N-[4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S/c30-23(16-6-8-19-20(14-16)33-15-32-19)27-25-26-22-18(7-9-21(22)34-25)24(31)29-12-10-28(11-13-29)17-4-2-1-3-5-17/h1-6,8,14,18H,7,9-13,15H2,(H,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBDCIBPNXNXLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)N3CCN(CC3)C4=CC=CC=C4)N=C(S2)NC(=O)C5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3-dimethyl-5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2572073.png)
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2572074.png)
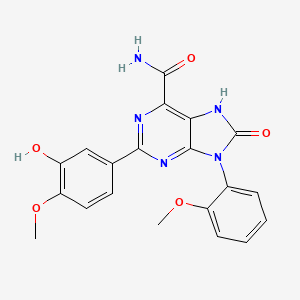
![N-{[4-(4-fluorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2572079.png)
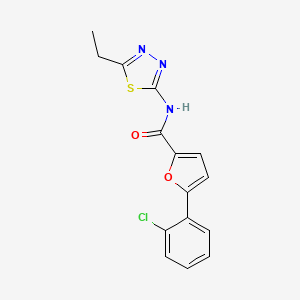
![N-([2,2'-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2572082.png)
![tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate](/img/structure/B2572084.png)
![N-[4-(1-benzofuran-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2572086.png)
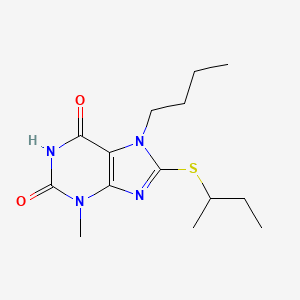
![(E)-3-[5-bromo-2-[(2-cyanophenyl)methoxy]phenyl]-2-cyano-N-(4-ethylphenyl)prop-2-enamide](/img/structure/B2572088.png)
![N-{[4-(2-ethyl-6-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2572089.png)
![6-Benzyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2572090.png)
